Properties of 4-chlorobenzoic acid biphenyl-4-yl ester
Properties of 4-chlorobenzoic acid biphenyl-4-yl ester
An In-depth Technical Guide to 4-chlorobenzoic acid biphenyl-4-yl ester
Authored by: A Senior Application Scientist
Foreword: Unveiling a Versatile Chemical Scaffold
To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration of 4-chlorobenzoic acid biphenyl-4-yl ester. This molecule, while seemingly specific, represents a fascinating intersection of two highly valuable chemical moieties: the privileged biphenyl scaffold and the versatile 4-chlorobenzoic acid motif. Our journey will not be a mere recitation of data; instead, we will delve into the why behind its properties, the strategic considerations for its synthesis and manipulation, and the logical pathways to harnessing its potential in medicinal chemistry and materials science. This document is structured to provide not just information, but actionable insights, grounded in established chemical principles and supported by authoritative references.
Section 1: Core Molecular Identity and Physicochemical Landscape
At its heart, 4-chlorobenzoic acid biphenyl-4-yl ester is an ester formed from 4-chlorobenzoic acid and biphenyl-4-ol. This structure is more than a simple combination of its parts; it is a stable, crystalline solid designed for the strategic delivery of its constituent components under controlled chemical conditions. The biphenyl group provides a rigid, hydrophobic core, while the chlorobenzoic acid portion introduces electronic modifications and a reactive handle for further derivatization.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is the bedrock of its application. The following table summarizes the key computed and experimental data for 4-chlorobenzoic acid biphenyl-4-yl ester and its constituent parts, providing a quantitative basis for experimental design.
| Property | 4-chlorobenzoic acid biphenyl-4-yl ester | 4-Chlorobenzoic Acid | Biphenyl-4-ol | Unit | Source |
| Molecular Formula | C₁₉H₁₃ClO₂ | C₇H₅ClO₂ | C₁₂H₁₀O | - | Cheméo[1], PubChem[2] |
| Molecular Weight | 308.76 | 156.57 | 170.21 | g/mol | Cheméo[1], Sigma-Aldrich |
| Appearance | - | White to light yellow crystalline powder | White to off-white crystalline solid | - | ChemicalBook[3] |
| Melting Point (Tfus) | 510.27 (237.12 °C) (Joback) | 238-241 | 164-167 | K (°C) | Cheméo[1], Sigma-Aldrich |
| Boiling Point (Tboil) | 837.84 (564.69 °C) (Joback) | 274-276 | 305-308 | K (°C) | Cheméo[1], Chem-Impex[4] |
| LogP (Octanol/Water) | 5.226 (Crippen) | 2.65 | 3.20 | - | Cheméo[1], PubChem[2] |
| Water Solubility (log₁₀WS) | -6.85 (Crippen) | Insoluble in water | Slightly soluble in water | mol/L | Cheméo[1], ChemicalBook[3] |
| Enthalpy of Fusion (ΔfusH°) | 33.29 (Joback) | - | - | kJ/mol | Cheméo[1] |
Note: Many properties for the title ester are calculated values due to a lack of extensive experimental data in publicly available literature. These serve as valuable estimates for experimental planning.
Section 2: Strategic Synthesis of the Ester
The construction of 4-chlorobenzoic acid biphenyl-4-yl ester is most logically approached through the esterification of its constituent acid and phenol. The choice of coupling method is critical and depends on the desired scale, yield, and purity requirements. A standard and reliable method is the acid-catalyzed Fischer-Speier esterification.
Proposed Synthetic Workflow
The diagram below outlines a logical workflow for the synthesis, starting from commercially available precursors. The causality behind this choice is its straightforward nature and use of common laboratory reagents.
Caption: Proposed workflow for the synthesis of the target ester.
Detailed Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from standard esterification procedures, such as those used for similar benzoic acid derivatives[5]. The use of a Dean-Stark apparatus is a critical choice to drive the reaction equilibrium towards the product by removing water, the reaction's byproduct.
Materials:
-
4-Chlorobenzoic acid (1.0 eq)
-
Biphenyl-4-ol (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)
-
Toluene (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chlorobenzoic acid (1.0 eq), biphenyl-4-ol (1.0 eq), and toluene.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials. Continue reflux until no further change is observed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine. The NaHCO₃ wash is a self-validating step; cessation of effervescence indicates complete neutralization of the acid catalyst and unreacted starting material.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure 4-chlorobenzoic acid biphenyl-4-yl ester as a solid.
Section 3: Structural and Spectroscopic Characterization
Confirming the identity and purity of the synthesized ester is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's structure.
Expected Spectroscopic Signatures
While specific spectra for the title compound are not widely published, we can predict the key features based on its structure and data from analogous compounds like 4-acetylphenyl 4-chlorobenzoate[6].
-
¹H NMR: The spectrum would be complex, showing distinct aromatic signals for both the 4-chlorobenzoyl and the biphenyl-4-yl moieties. The protons on the biphenyl ring will likely appear as a set of overlapping multiplets, while the protons on the chlorobenzoyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum will show a characteristic signal for the ester carbonyl carbon around 165-170 ppm. Multiple signals will be present in the aromatic region (120-150 ppm), corresponding to the 15 unique carbon atoms in the aromatic rings.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1720-1740 cm⁻¹ is expected, corresponding to the C=O stretch of the ester. C-O stretching bands will appear in the 1250-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 308, with a characteristic M+2 peak at m/z 310 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
Insights into Crystal Structure
No experimental crystal structure for 4-chlorobenzoic acid biphenyl-4-yl ester is currently available in open databases. However, insights can be drawn from related structures, such as 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate[7]. In the solid state, the molecule is expected to adopt a conformation where the two aromatic ring systems (chlorobenzoyl and biphenyl) are not coplanar to minimize steric hindrance. The crystal packing will likely be dominated by weak intermolecular interactions, including C-H···O contacts and potential π–π stacking interactions between the aromatic rings, which are common in molecules with multiple aryl groups[7].
Section 4: Chemical Reactivity and Synthetic Utility
The primary utility of 4-chlorobenzoic acid biphenyl-4-yl ester in a research and development context is its function as a stable precursor or protecting group. The ester linkage is robust under many conditions but can be cleaved selectively to liberate the constituent alcohol (biphenyl-4-ol) and carboxylic acid (4-chlorobenzoic acid). This strategic cleavage is the gateway to a multitude of derivative syntheses.
Key Transformation Pathways
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents with anti-inflammatory, antimicrobial, anti-cancer, and anti-hypertensive properties.[8] Similarly, the 4-chlorobenzoic acid motif is a key component in various bioactive compounds and pharmaceuticals.[4] The ester serves as an excellent starting material for accessing these valuable building blocks.
Caption: Key synthetic transformations of the title ester.
Protocol 1: Base-Catalyzed Hydrolysis
This protocol describes the cleavage of the ester to yield its constituent alcohol and carboxylic acid, which can then be separated and used in subsequent synthetic steps. The method is adapted from a similar procedure for a related biphenyl ester[8].
Materials:
-
4-chlorobenzoic acid biphenyl-4-yl ester (1.0 eq)
-
Sodium Hydroxide (NaOH, 2.0 eq)
-
Methanol (MeOH) and Water (3:1 mixture)
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction: In a round-bottom flask, dissolve the ester (1.0 eq) in a 3:1 mixture of methanol and water. Add sodium hydroxide (2.0 eq).
-
Heating & Monitoring: Stir the reaction mixture at 60°C. The choice of this temperature is a balance between achieving a reasonable reaction rate and preventing solvent loss. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching & Acidification: Cool the mixture to room temperature and remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl. This step is crucial as it protonates the carboxylate and phenoxide ions, rendering them extractable into an organic solvent.
-
Extraction: Extract the acidic aqueous mixture with ethyl acetate (3x volumes).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude mixture of biphenyl-4-ol and 4-chlorobenzoic acid can be separated by silica gel column chromatography.
Section 5: Potential Applications in Drug Discovery and Development
The true value of a molecule like 4-chlorobenzoic acid biphenyl-4-yl ester lies in its potential applications. Its structure positions it as a promising intermediate in the synthesis of novel therapeutic agents.
A Precursor to Bioactive Scaffolds
As established, the ester is a stable precursor for biphenyl-4-ol and 4-chlorobenzoic acid. This is significant because:
-
Biphenyl Moiety: This "privileged" scaffold is present in a wide array of therapeutic agents. Its rigid structure allows it to effectively orient substituents for optimal interaction with biological targets.
-
Chlorobenzoic Acid Moiety: Halogenated benzoic acids are common building blocks in pharmaceuticals. The chlorine atom can modulate the electronic properties and metabolic stability of a drug molecule and can participate in halogen bonding, a specific type of non-covalent interaction with biological receptors.
Exploration of Direct Biological Activity
While often viewed as an intermediate, the ester itself could possess inherent biological activity. Esters are known to have a wide range of biological functions, including antimicrobial and insecticidal properties.[9]
-
Antifungal Potential: A study on esters derived from biphenyl-4-carboxylic acid demonstrated antifungal activity against pathogenic Candida species.[10] Although the title compound is an ester of a different acid, this suggests that biphenyl esters, in general, are a class of compounds worth investigating for antifungal properties.
-
Anticancer Potential: Other substituted chlorobenzoate esters have been synthesized and investigated as potential anticancer agents. For instance, certain 4-amino-3-chloro benzoate ester derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11] This provides a rationale for screening 4-chlorobenzoic acid biphenyl-4-yl ester and its derivatives against various cancer cell lines.
ADMET Considerations in Drug Design
In modern drug development, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical.[12] The high calculated LogP value (5.226) of 4-chlorobenzoic acid biphenyl-4-yl ester suggests high lipophilicity, which would favor membrane permeability but might also lead to poor aqueous solubility and potential issues with metabolic stability and off-target toxicity. Any drug development program utilizing this scaffold would need to carefully balance these properties through targeted chemical modifications.
Conclusion
4-chlorobenzoic acid biphenyl-4-yl ester is more than a mere chemical entry in a catalog. It is a strategically designed molecule that serves as a stable, versatile platform for chemical synthesis. Its value is twofold: as a precursor to the medicinally significant biphenyl-4-ol and 4-chlorobenzoic acid scaffolds, and as a potential candidate for direct biological activity screening. This guide has laid out the foundational physicochemical properties, a logical and robust synthetic strategy, and the key chemical transformations that unlock its utility. For the medicinal chemist and materials scientist, this ester represents a valuable tool, offering a reliable route to complex molecular architectures with high potential for biological and material applications.
References
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